molecular formula C8H11N3OS B6513851 1-(1,2,3-thiadiazole-4-carbonyl)piperidine CAS No. 1484064-40-5

1-(1,2,3-thiadiazole-4-carbonyl)piperidine

Cat. No.: B6513851
CAS No.: 1484064-40-5
M. Wt: 197.26 g/mol
InChI Key: FOVRZTVYSFQQND-UHFFFAOYSA-N
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Description

1-(1,2,3-thiadiazole-4-carbonyl)piperidine is a heterocyclic compound that features a thiadiazole ring fused with a piperidine moiety. The thiadiazole ring is known for its versatile biological activities, making this compound of significant interest in medicinal chemistry and pharmacology .

Biochemical Analysis

Biochemical Properties

1-(1,2,3-Thiadiazole-4-carbonyl)piperidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death depending on the cellular context . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under various experimental conditions, making it suitable for long-term studies . Over time, this compound has been observed to maintain its biochemical activity, although some degradation may occur under extreme conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolic intermediates . For instance, this compound has been shown to inhibit the activity of enzymes involved in fatty acid metabolism, thereby affecting lipid homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its intracellular targets . Additionally, this compound can bind to plasma proteins, which may influence its distribution and bioavailability in vivo .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . This localization allows this compound to interact with its specific molecular targets and exert its biochemical effects .

Preparation Methods

Chemical Reactions Analysis

1-(1,2,3-thiadiazole-4-carbonyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,2,3-thiadiazole-4-carbonyl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(1,2,3-thiadiazole-4-carbonyl)piperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

piperidin-1-yl(thiadiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c12-8(7-6-13-10-9-7)11-4-2-1-3-5-11/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVRZTVYSFQQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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